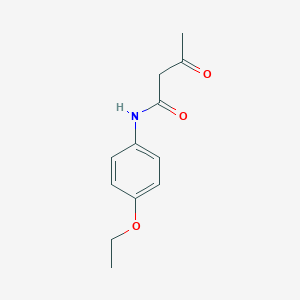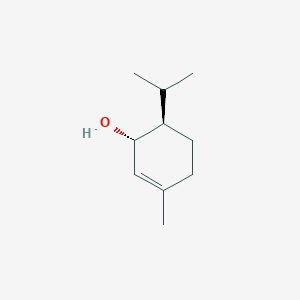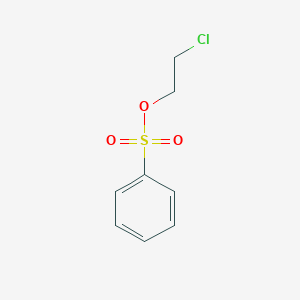
2-Chloroethyl Benzenesulfonate
概要
説明
2-Chloroethyl Benzenesulfonate is an organic compound with the molecular formula C8H9ClO3S. It is a white to almost white clear liquid at room temperature. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloroethyl Benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The raw materials, benzenesulfonyl chloride and 2-chloroethanol, are fed into the reactor where the reaction takes place. The product is then purified through distillation or recrystallization to achieve the desired purity level.
化学反応の分析
Types of Reactions
2-Chloroethyl Benzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form benzenesulfonic acid and ethylene oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxyethyl benzenesulfonate, 2-aminoethyl benzenesulfonate, or 2-thioethyl benzenesulfonate.
Elimination: The major product is styrene.
Hydrolysis: The products are benzenesulfonic acid and ethylene oxide.
科学的研究の応用
2-Chloroethyl Benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: this compound is used in the production of polymers, resins, and other materials due to its reactivity and ability to introduce sulfonate groups into molecules.
作用機序
The mechanism of action of 2-Chloroethyl Benzenesulfonate involves its reactivity towards nucleophiles. The chlorine atom in the compound is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of a sulfonate ester, which can further react depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions.
類似化合物との比較
2-Chloroethyl Benzenesulfonate can be compared with other similar compounds such as:
2-Bromoethyl Benzenesulfonate: Similar in structure but with a bromine atom instead of chlorine. It is more reactive due to the better leaving group ability of bromine.
2-Iodoethyl Benzenesulfonate: Contains an iodine atom, making it even more reactive than the bromo and chloro analogs.
2-Chloroethyl Sulfate: Similar in structure but with a sulfate group instead of a sulfonate group. It has different reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications.
特性
IUPAC Name |
2-chloroethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIGWOXXOUVEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545522 | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16670-48-7 | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16670-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
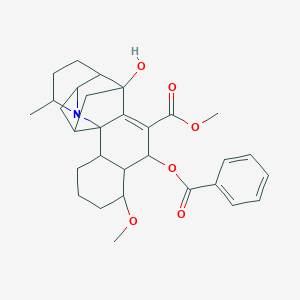

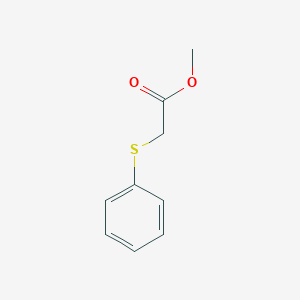
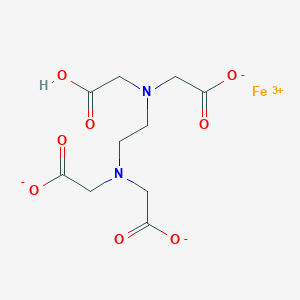
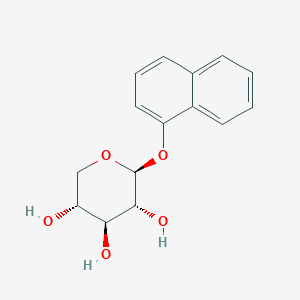
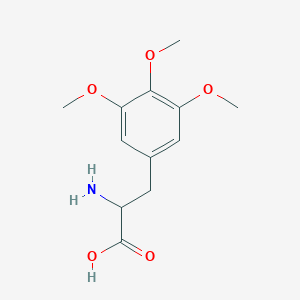
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
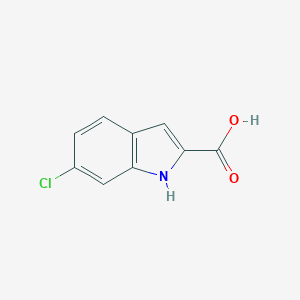
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

